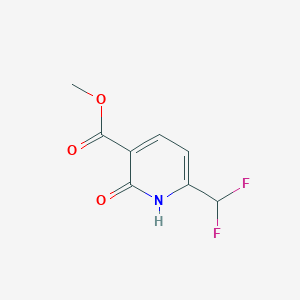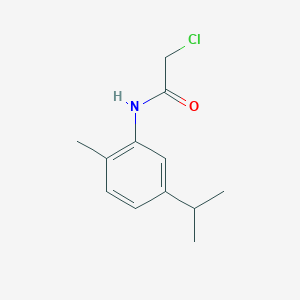
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate, also known as Difluoromethylornithine (DFMO), is a chemical compound that has been extensively studied for its potential use in treating various diseases. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer, parasitic infections, and inflammation.
Mechanism of Action
DFMO irreversibly inhibits ODC, the enzyme responsible for catalyzing the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in the development of many diseases, including cancer. By inhibiting ODC, DFMO reduces the levels of polyamines in cells, thereby inhibiting cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a number of biochemical and physiological effects. In particular, DFMO has been shown to reduce the levels of polyamines in cells, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. DFMO has also been shown to have anti-inflammatory effects, reduce parasitic infections, and improve cognitive function in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DFMO has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. Another advantage is that it has a relatively low toxicity, making it suitable for use in cell culture and animal studies. However, one limitation is that it is a relatively expensive compound, which may limit its use in large-scale studies. Another limitation is that it has limited solubility in water, which may limit its use in certain experimental protocols.
Future Directions
There are a number of future directions for research on DFMO. One direction is to explore its potential use in combination therapy with other anti-cancer drugs. Another direction is to explore its potential use in treating other diseases, such as parasitic infections and inflammation. A third direction is to explore its potential use in preventing cancer recurrence. Finally, there is a need for further research into the long-term safety and efficacy of DFMO in humans.
Synthesis Methods
DFMO is synthesized from 2,6-diaminopimelic acid (DAP) via a multi-step reaction. The first step involves the conversion of DAP to 2,5-diaminopentanoic acid (DAPA) through the use of a deamination reaction. The second step involves the conversion of DAPA to 2,5-diaminopentanal (DAPAL) through the use of an oxidative deamination reaction. The third step involves the conversion of DAPAL to 6-difluoromethyl-2,4-diaminopyridine (DFMDP) through the use of a condensation reaction. The final step involves the conversion of DFMDP to DFMO through the use of a carboxylation reaction.
Scientific Research Applications
DFMO has been extensively studied for its potential use in treating various diseases. In particular, DFMO has been studied for its anti-cancer properties. Cancer cells have been shown to have higher levels of ODC activity and polyamine biosynthesis than normal cells, making them more sensitive to DFMO-induced inhibition of ODC. DFMO has also been shown to have potential therapeutic applications in parasitic infections, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
methyl 6-(difluoromethyl)-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-14-8(13)4-2-3-5(6(9)10)11-7(4)12/h2-3,6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHIHWQMTCEHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)

![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)
![1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one](/img/structure/B7590831.png)

![N-cyclopropyl-2-[2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B7590841.png)
![N-[4-[1-[3,5-bis(trifluoromethyl)phenyl]ethylcarbamothioylamino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7590870.png)
![4-[4-(2-Hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B7590874.png)
![(2R)-3-hydroxy-2-[(2-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7590883.png)

![N-[5-[4-(4-methoxyphenyl)piperidine-1-carbonyl]-2-methylphenyl]benzamide](/img/structure/B7590894.png)
![3-(1H-indol-3-yl)-2-[4-(1H-indol-3-yl)butanoylamino]propanoic acid](/img/structure/B7590896.png)